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molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4

2-Methylcinnamic Acid

Cat. No. B1584226
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a stirred solution of o-methylbenzaldehyde (50 g, 417 mmol) in pyridine (2 equiv, 65 mL) was added malonic acid (86.6 g, 834 mmol) and the mixture was refluxed for 4-5 h. The reaction mixture was then poured into ice-water followed by 1N HCl. The white solid precipitated out was filtered, washed with water and concentrated under high vacuum for 3-4 h to get the desired product (57 g, 87%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
86.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.N1C=CC=CC=1.C(O)(=O)[CH2:17][C:18]([OH:20])=[O:19].Cl>>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[CH:17][C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Name
Quantity
65 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
86.6 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4-5 h
Duration
4.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The white solid precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum for 3-4 h
Duration
3.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09006442B2

Procedure details

To a stirred solution of o-methylbenzaldehyde (50 g, 417 mmol) in pyridine (2 equiv, 65 mL) was added malonic acid (86.6 g, 834 mmol) and the mixture was refluxed for 4-5 h. The reaction mixture was then poured into ice-water followed by 1N HCl. The white solid precipitated out was filtered, washed with water and concentrated under high vacuum for 3-4 h to get the desired product (57 g, 87%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
86.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.N1C=CC=CC=1.C(O)(=O)[CH2:17][C:18]([OH:20])=[O:19].Cl>>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[CH:17][C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Name
Quantity
65 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
86.6 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4-5 h
Duration
4.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The white solid precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum for 3-4 h
Duration
3.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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